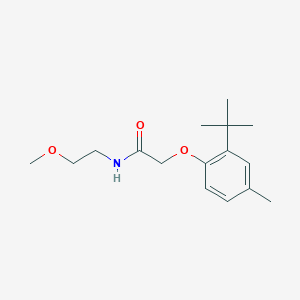

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a phenoxy group substituted with tert-butyl and methyl groups, as well as an acetamide moiety linked to a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide typically involves the following steps:

Formation of the phenoxy intermediate: The starting material, 2-tert-butyl-4-methylphenol, is reacted with an appropriate halogenating agent (e.g., bromine or chlorine) to form the corresponding halophenol.

Nucleophilic substitution: The halophenol is then reacted with a suitable nucleophile, such as sodium methoxide, to introduce the methoxy group, forming 2-tert-butyl-4-methylphenoxy.

Acetamide formation: The phenoxy intermediate is then reacted with an acylating agent, such as acetyl chloride, in the presence of a base (e.g., pyridine) to form the acetamide moiety.

Methoxyethylation: Finally, the acetamide is reacted with 2-methoxyethylamine under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The acetamide moiety can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium azide (NaN3) or thiolates can be employed.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or inhibitor.

Medicine: Investigation as a potential pharmaceutical agent.

Industry: Use in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide would depend on its specific application. For example, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

2-(2-tert-butyl-4-methylphenoxy)acetamide: Lacks the methoxyethyl group.

2-(2-tert-butylphenoxy)-N-(2-methoxyethyl)acetamide: Lacks the methyl group on the phenoxy ring.

2-(4-methylphenoxy)-N-(2-methoxyethyl)acetamide: Lacks the tert-butyl group.

Uniqueness

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide is unique due to the specific combination of substituents on the phenoxy and acetamide moieties, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

The compound 2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide (CAS No: 449169-47-5) is a synthetic organic molecule with potential biological activity. Its structure features a phenoxy group, which is known to enhance biological interactions, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound based on diverse research findings, including synthesis methods, biological assays, and case studies.

Chemical Structure

The molecular formula of this compound is C16H25NO3. The structural representation can be summarized as follows:

- Core Structure : The compound consists of a tert-butyl group, a methyl group on the phenyl ring, and an acetamide moiety.

- Functional Groups : Presence of ether (phenoxy), amide, and methoxy groups enhances its solubility and reactivity.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with phenoxy groups can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

The compound's structural attributes may also confer anti-inflammatory properties. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines. This suggests that this compound could be investigated for therapeutic applications in inflammatory diseases.

Cytotoxicity and Antitumor Activity

Preliminary studies indicate that related compounds exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction or cell cycle arrest. For instance, certain phenoxyacetamides have shown promise in targeting specific cancer pathways.

Case Study 1: Synthesis and Characterization

A study focused on the synthesis of related phenoxyacetamides demonstrated effective methods for generating these compounds through multi-component reactions. The synthesized compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structural integrity and purity.

Case Study 2: Biological Evaluation

In a biological evaluation study, the synthesized this compound was tested against several microbial strains. The results indicated a notable inhibition zone in bacterial cultures, highlighting its potential as an antimicrobial agent.

Research Findings Summary

Properties

IUPAC Name |

2-(2-tert-butyl-4-methylphenoxy)-N-(2-methoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-12-6-7-14(13(10-12)16(2,3)4)20-11-15(18)17-8-9-19-5/h6-7,10H,8-9,11H2,1-5H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVXAUALIIJCPBR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NCCOC)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.